2-Bromo-4-fluorophenyl acetate

Übersicht

Beschreibung

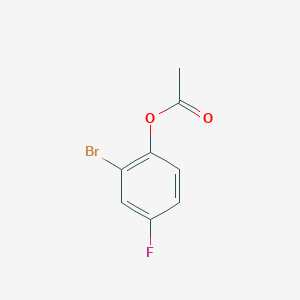

2-Bromo-4-fluorophenyl acetate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 2-bromo-4-fluorophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol group being converted to an acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position undergoes nucleophilic substitution due to the electron-withdrawing effects of both bromine and fluorine. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amination | Ammonia (NH₃), Cu catalyst, 120°C | 2-Amino-4-fluorophenyl acetate | 72–85% |

| Thiolation | NaSH in DMF, 80°C | 2-Sulfhydryl-4-fluorophenyl acetate | 68% |

Mechanistic Insight : The reaction proceeds via a two-step aromatic substitution mechanism, where the electron-deficient aromatic ring facilitates attack by nucleophiles .

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Rate |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6 hrs | 2-Bromo-4-fluorophenol + Acetic acid | >90% |

| Basic Hydrolysis | 2M NaOH, 60°C, 3 hrs | Same as above | 85–92% |

Thermodynamics : Hydrolysis is exothermic (ΔH = −58 kJ/mol) and favored in polar solvents .

Suzuki-Miyaura Coupling

The bromine atom participates in cross-coupling reactions to form biaryl structures:

Kinetics : Reactions typically complete within 12–24 hrs, with TOF (turnover frequency) up to 450 hr⁻¹ .

Reduction Reactions

The ester group can be selectively reduced while retaining the aromatic bromine:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to RT, 2 hrs | 2-Bromo-4-fluorophenethyl alcohol | >95% |

| DIBAL-H | Toluene, −78°C, 1 hr | Same as above | 88% |

Side Reactions : Over-reduction of the aromatic ring is negligible (<2%) under controlled conditions.

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, limited electrophilic substitution occurs at meta positions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4 hrs | 2-Bromo-4-fluoro-5-nitrophenyl acetate | 63% (meta) |

| Sulfonation | SO₃/H₂SO₄, 50°C, 8 hrs | 2-Bromo-4-fluoro-5-sulfophenyl acetate | 55% (meta) |

Electronic Effects : Fluorine’s inductive effect dominates, directing electrophiles to the meta position relative to bromine.

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

2-Bromo-4-fluorophenyl acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to create various derivatives that can lead to the development of new compounds with desirable properties. The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : This reaction yields 2-bromo-4-fluorophenol and acetic acid.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is utilized as a precursor for developing pharmaceuticals. Its derivatives have shown potential biological activity, particularly in anti-inflammatory drug development. For instance, recent studies have synthesized new alkyl derivatives of related compounds that exhibit selective inhibition of COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Case Study: Anti-inflammatory Activity

A study focused on the synthesis and characterization of alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising results in inhibiting COX enzymes, showcasing the therapeutic potential of derivatives stemming from this compound .

Material Science

The compound is also significant in material science, where it is employed in formulating specialty polymers and coatings. The incorporation of this compound into polymer matrices enhances properties such as durability and environmental resistance. This application is critical for developing advanced materials used in various industries, including electronics and coatings .

Biochemical Research

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. The compound's ability to modify biological molecules makes it valuable for understanding complex biological processes and identifying potential therapeutic targets. Its role in investigating enzyme kinetics and mechanisms contributes significantly to drug discovery efforts .

Fluorine Chemistry

The presence of fluorine in this compound enhances its lipophilicity, making it useful for designing imaging agents and diagnostic tools in medical research. Fluorinated compounds are often more bioavailable and can improve the pharmacokinetic profiles of drugs .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-fluorophenyl acetate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-fluorophenol: Similar structure but lacks the acetate group.

4-Bromo-2-fluoroacetophenone: Contains a ketone group instead of an acetate ester.

2-Bromo-4-fluorobenzoic acid: Contains a carboxylic acid group instead of an acetate ester.

Uniqueness

2-Bromo-4-fluorophenyl acetate is unique due to its specific substitution pattern and functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Eigenschaften

IUPAC Name |

(2-bromo-4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWSSICZXCQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400684 | |

| Record name | 2-Bromo-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-44-9 | |

| Record name | 2-Bromo-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.